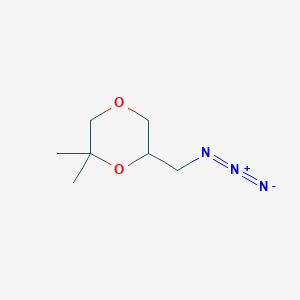

6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane

Description

Properties

IUPAC Name |

6-(azidomethyl)-2,2-dimethyl-1,4-dioxane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-7(2)5-11-4-6(12-7)3-9-10-8/h6H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSHRTXWKAIYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COCC(O1)CN=[N+]=[N-])C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the 2,2-Dimethyl-1,4-dioxane Core

The 2,2-dimethyl-1,4-dioxane ring is a six-membered heterocycle containing two oxygen atoms and two methyl groups at the 2-position. While direct literature on the exact 1,4-dioxane derivative is limited, closely related dioxane derivatives such as 2,2-dimethyl-1,3-dioxane are typically synthesized by acid-catalyzed cyclization of malonic acid derivatives with ketones like acetone.

- Typical approach: React malonic acid or its derivatives with acetone and acetic anhydride under catalytic sulfuric acid conditions to form cyclic dioxane structures.

- Industrial viability: Hydrolysis of malonic acid diethyl ester followed by cyclization is preferred for scale-up due to ease of separation and purity control.

Though the 1,4-dioxane ring differs slightly from the 1,3-dioxane, similar synthetic principles apply, involving the formation of cyclic acetals or ketals from appropriate diols and ketones or aldehydes.

Introduction of the Azidomethyl Group

The azidomethyl substituent (-CH2-N3) is typically introduced via nucleophilic substitution reactions, where a suitable leaving group on the methyl position is displaced by azide ion (N3^-).

- General procedure: A halomethyl derivative (e.g., chloromethyl or bromomethyl) of the 2,2-dimethyl-1,4-dioxane is treated with sodium azide or trimethylsilyl azide (TMSN3) in the presence of a phase transfer catalyst and base.

- Optimized conditions: Use of tetrabutylammonium bromide (TBAB) as a phase transfer catalyst, tBuOLi as a base, and 1,4-dioxane as the solvent at elevated temperature (around 100 °C) for 12 hours has been shown to yield azide products efficiently.

Water plays a critical role as a proton source during the azide insertion, with 2 equivalents of water optimizing the yield to approximately 85%. Other bases such as potassium tert-butoxide, potassium carbonate, cesium carbonate, and potassium hydroxide were less effective under similar conditions.

Representative Experimental Procedure for Azidomethylation

| Step | Reagents & Conditions | Outcome/Notes |

|---|---|---|

| 1 | 2,2-Dimethyl-1,4-dioxane derivative with halomethyl group | Starting material |

| 2 | Sodium azide or TMSN3 (2 equiv), TBAB (1.5 equiv), tBuOLi (1.1 equiv), H2O (2 equiv) | Reaction in dry 1,4-dioxane at 100 °C for 12 h |

| 3 | Purification by silica gel column chromatography | Isolated 6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane with ~85% yield |

Comprehensive Data Table on Preparation Variables and Yields

Chemical Reactions Analysis

Types of Reactions

6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often with alkyl halides.

Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.

Common Reagents and Conditions

Nucleophilic Substitution: Sodium azide in polar aprotic solvents like acetonitrile or dimethyl sulfoxide.

Reduction: Lithium aluminum hydride or palladium on carbon with hydrogen gas.

Cycloaddition: Copper(I) catalysts for azide-alkyne cycloaddition.

Major Products

Substitution: Alkyl azides.

Reduction: Primary amines.

Cycloaddition: 1,2,3-Triazoles.

Scientific Research Applications

6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Azidomethyl)-2,2-dimethyl-1,4-dioxane primarily involves the reactivity of the azido group. The azido group can participate in various chemical reactions, leading to the formation of new bonds and functional groups. In biological systems, the azido group can be used for site-specific labeling and modification of biomolecules through click chemistry .

Comparison with Similar Compounds

Key Insights :

- Azidomethyl vs. Iodomethyl : The azide group enables click chemistry, while iodine serves as a leaving group for cross-coupling reactions. Azides are more thermally sensitive but versatile in bioorthogonal applications .

- Cyanomethyl: Offers nitrile functionality for further transformations (e.g., hydrolysis to carboxylic acids) .

- Hydroxymethyl : Enhances water solubility, useful in materials science .

Structural and Stereochemical Considerations

- Anomeric Ratios: In 1,4-dioxane derivatives, substituent position (axial vs. equatorial) affects stability. For example, (2S,5S)- and (2R,5S)-isomers of acetyloxy-substituted dioxanes exhibit a 4:1 trans-cis ratio, highlighting stereochemical preferences during synthesis .

- Aromatic vs. Non-Aromatic Dioxanes: Benzodioxanes (e.g., 1,4-benzodioxan-6-amine) exhibit pharmacological activity (e.g., adrenergic receptor modulation) due to aromatic conjugation, whereas non-aromatic dioxanes like 6-(azidomethyl)-2,2-dimethyl-1,4-dioxane are more commonly used in synthetic chemistry .

Data Tables

Table 1: Functional Group Comparison at the 6-Position

| Functional Group | Example Compound | Molecular Weight | Key Application |

|---|---|---|---|

| -CH₂N₃ | This compound | 186.21 g/mol | Bioconjugation |

| -CH₂I | 6-(Iodomethyl)-2,2-dimethyl-1,4-dioxane | 270.08 g/mol | Cross-coupling reactions |

| -CH₂CN | tert-Butyl-6-cyanomethyl derivative | 297.37 g/mol | Pharmaceutical intermediates |

| -CHO | 1,4-Benzodioxane-6-aldehyde | 164.16 g/mol | Aldol condensation |

Table 2: Pharmacological Profiles of Dioxane Derivatives

| Compound | Biological Activity | Mechanism |

|---|---|---|

| 2-(1-Aminoethyl)-1,4-benzodioxane | Adrenergic receptor modulation | α₂-Adrenoceptor antagonism |

| Kielcorin | Antioxidant, antimicrobial | Xanthone-mediated activity |

| This compound | Prodrug activation (hypothetical) | Click chemistry-mediated targeting |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-(azidomethyl)-2,2-dimethyl-1,4-dioxane, and how do reaction conditions influence product purity?

- Methodological Answer : The synthesis of azide-functionalized dioxanes typically involves nucleophilic substitution or hypervalent iodine-mediated azidation. For example, hypervalent iodine reagents (e.g., iodobenzene diacetate) enable regioselective azidation of hydroxymethyl precursors under mild conditions . Reaction temperature (<40°C) and solvent polarity (e.g., dichloromethane) are critical to avoid premature decomposition of the azide group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the compound with >95% purity.

Q. How can NMR spectroscopy distinguish structural isomers of this compound?

- Methodological Answer :

- 1H NMR : The azidomethyl group (-CH2N3) exhibits a triplet near δ 3.5–3.7 ppm due to coupling with adjacent methylene protons. The 2,2-dimethyl groups appear as two singlets at δ 1.2–1.4 ppm, with splitting patterns sensitive to the dioxane ring conformation .

- 13C NMR : The azidomethyl carbon resonates at δ 45–50 ppm, distinct from other methyl/methylene carbons. Ring oxygen atoms deshield adjacent carbons, appearing at δ 65–75 ppm .

- Comparative Analysis : IR spectroscopy (2100–2150 cm⁻¹ for N=N=N stretch) and HRMS (exact mass matching C7H12N3O2) further confirm structural integrity .

Q. What are the stability considerations for this compound under oxidative or thermal conditions?

- Methodological Answer :

- Thermal Stability : Azides decompose exothermically above 60°C. Store at -20°C in amber vials under inert gas (Ar/N2) to prevent degradation .

- Oxidative Stability : In aqueous systems, advanced oxidation processes (e.g., ozone/H2O2) degrade dioxane rings but may generate nitrous oxides from azides. Pre-treatment with reducing agents (e.g., Na2S2O3) mitigates unintended side reactions .

Advanced Research Questions

Q. How does the azidomethyl group influence the biodegradation kinetics of this compound compared to non-functionalized dioxanes?

- Methodological Answer :

- Biodegradation Assays : Use aerobic microcosms with groundwater inoculum. Monitor azide-to-ammonia conversion via ion chromatography and dioxane ring cleavage via GC-MS.

- Key Findings : The azidomethyl group slows biodegradation (t1/2 ~31–48 months for analogous dioxanes) due to steric hindrance and microbial toxicity of azide byproducts. Co-metabolism with propane or THF enhances degradation rates .

- Data Table :

| Parameter | 1,4-Dioxane (Control) | This compound |

|---|---|---|

| Half-life (aerobic) | 6–12 months | 24–36 months |

| Key Metabolites | Glycolic acid | Ammonia, formaldehyde |

Q. What computational methods are suitable for predicting the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess azide-alkyne cycloaddition kinetics. Transition state analysis reveals a ΔG‡ of ~18–22 kcal/mol for strain-promoted reactions .

- MD Simulations : Solvent effects (e.g., DMSO vs. water) modulate reaction rates by stabilizing dipole interactions in the transition state.

Q. How do steric effects from the 2,2-dimethyl groups impact regioselectivity in derivatization reactions?

- Methodological Answer :

- Case Study : Esterification with acyl chlorides shows preferential reactivity at the less hindered 6-azidomethyl group over the 2,2-dimethyl-substituted ring positions. Steric parameters (e.g., Taft Es values) correlate with reaction yields .

- Experimental Design : Use competitive kinetics with equimolar substrates (e.g., 6-azidomethyl vs. 2-methyl analogs) and monitor product ratios via HPLC .

Data Contradictions and Resolution

- Attenuation Rates : reports variable dioxane biodegradation half-lives (31–48 months) depending on site-specific redox conditions. This contrasts with lab-scale ozonation studies ( ), where half-lives are reduced to <6 hours. Resolution requires distinguishing between natural attenuation (field) and engineered oxidation (lab).

- Synthetic Yields : Hypervalent iodine methods ( ) achieve >80% yields, while nucleophilic substitution ( ) yields ~50–60% due to competing elimination. Method selection should prioritize azide stability and scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.